molecular formula C17H12F3NO4 B611727 VU 0238429 CAS No. 1160247-92-6

VU 0238429

Cat. No.: B611727
CAS No.: 1160247-92-6
M. Wt: 351.28 g/mol
InChI Key: CKLGZXFOLMHCMC-UHFFFAOYSA-N
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Description

VU 0238429 is a chemical compound that acts as a selective positive allosteric modulator for the muscarinic acetylcholine receptor M 5. It was the first selective ligand developed for the M 5 subtype and is structurally derived from older M 1-selective positive allosteric modulators such as VU 0119498 .

Preparation Methods

The synthesis of VU 0238429 involves several steps. The key synthetic route includes the reaction of 1-(4-methoxybenzyl)-5-(trifluoromethoxy)indole-2,3-dione with appropriate reagents under controlled conditions. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Chemical Reactions Analysis

VU 0238429 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

VU 0238429 has several scientific research applications, including:

Mechanism of Action

VU 0238429 exerts its effects by acting as a positive allosteric modulator of the muscarinic acetylcholine receptor M 5. This means that it binds to a site on the receptor that is distinct from the active site, enhancing the receptor’s response to its natural ligand, acetylcholine. The activation of the muscarinic acetylcholine receptor M 5 leads to various downstream signaling pathways that regulate physiological processes such as neurotransmitter release and muscle contraction .

Comparison with Similar Compounds

VU 0238429 is unique in its high selectivity for the muscarinic acetylcholine receptor M 5 compared to other similar compounds. Some similar compounds include:

This compound stands out due to its high selectivity and potency for the muscarinic acetylcholine receptor M 5, making it a valuable tool for scientific research and potential therapeutic applications .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO4/c1-24-11-4-2-10(3-5-11)9-21-14-7-6-12(25-17(18,19)20)8-13(14)15(22)16(21)23/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLGZXFOLMHCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)OC(F)(F)F)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655290
Record name VU 0238429
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-92-6
Record name 1-[(4-Methoxyphenyl)methyl]-5-(trifluoromethoxy)-1H-indole-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name VU-0238429
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160247926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VU 0238429
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VU0238429
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name VU-0238429
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH1ZWF5Q3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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